molecular formula C17H13N5O2 B6025784 2-cyclopropyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-cyclopropyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B6025784
M. Wt: 319.32 g/mol
InChI Key: HBOIRMPLYCAIEO-UHFFFAOYSA-N
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Description

2-cyclopropyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a cyclopropyl group, a pyrazole ring, and a pyrido-naphthyridine core

Preparation Methods

The synthesis of 2-cyclopropyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves multiple steps. One common synthetic route includes the following steps :

    Formation of the Naphthyridine Core: The synthesis begins with the preparation of the naphthyridine core. This is typically achieved through a series of condensation reactions involving appropriate starting materials such as 2-aminopyridine and cyclopropyl ketone.

    Introduction of the Pyrazole Ring: The pyrazole ring is introduced through a cyclization reaction. This involves the reaction of hydrazine hydrate with an appropriate precursor, such as an α,β-unsaturated carbonyl compound.

    Final Assembly: The final step involves the coupling of the pyrazole ring with the naphthyridine core. This is typically achieved through a condensation reaction under acidic or basic conditions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-cyclopropyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, particularly at the cyclopropyl group or the pyrazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring. Common reagents for these reactions include halogens and nucleophiles such as amines and thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclopropyl group may lead to the formation of a carboxylic acid derivative.

Scientific Research Applications

2-cyclopropyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications :

    Medicinal Chemistry: This compound has shown potential as a therapeutic agent due to its ability to inhibit certain enzymes and receptors. It has been studied for its anticancer properties, particularly in inhibiting cyclin-dependent kinases (CDKs).

    Biological Research: The compound is used in biological research to study its effects on cell proliferation and apoptosis. It has been shown to induce cell cycle arrest and apoptosis in certain cancer cell lines.

    Chemical Research: In chemical research, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

    Industrial Applications: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets . One of the primary targets is cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. The compound inhibits CDK2 by binding to its active site, preventing the phosphorylation of target proteins and leading to cell cycle arrest. This inhibition ultimately results in the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

2-cyclopropyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds also feature pyrazole rings and have shown potential as CDK2 inhibitors. this compound is unique due to its naphthyridine core, which provides additional binding interactions and enhances its inhibitory activity.

Similar compounds include:

These comparisons highlight the unique structural features and enhanced biological activity of this compound.

Properties

IUPAC Name

8-cyclopropyl-2-(1H-pyrazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2/c23-16-11-9-12-14(19-13(11)4-7-21(16)10-1-2-10)5-8-22(17(12)24)15-3-6-18-20-15/h3-10H,1-2H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOIRMPLYCAIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)C5=CC=NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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